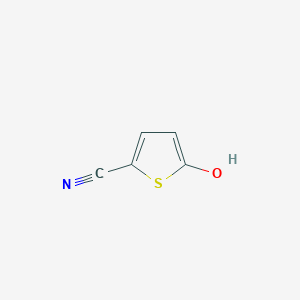

2-Thiophenecarbonitrile, 5-hydroxy-

Description

Structural Features and Unique Chemical Environment of 2-Thiophenecarbonitrile, 5-hydroxy-

The structure of 2-Thiophenecarbonitrile, 5-hydroxy- is characterized by a five-membered thiophene (B33073) ring. This ring is substituted at the C2 position with a carbonitrile (-C≡N) group and at the C5 position with a hydroxyl (-OH) group.

Key Structural Aspects:

Thiophene Ring: The core is an aromatic heterocyclic ring containing a sulfur atom. The aromaticity and the presence of the sulfur atom can enhance membrane permeability and participate in hydrogen bonding, which is crucial for drug-receptor interactions. nih.gov

Cyano Group (-CN): This strong electron-withdrawing group at the C2 position significantly influences the electron density distribution of the thiophene ring.

Hydroxyl Group (-OH): Positioned at the C5 position, this electron-donating group can engage in hydrogen bonding and also introduces the possibility of tautomerism.

A significant aspect of the chemical environment of 2-Thiophenecarbonitrile, 5-hydroxy- is the potential for tautomerism . Hydroxy-substituted five-membered heterocycles often exist in equilibrium with their keto tautomeric forms. In this case, 2-Thiophenecarbonitrile, 5-hydroxy- can exist in equilibrium with its corresponding thione (keto) forms. This phenomenon is critical as the different tautomers can exhibit distinct chemical and physical properties, including reactivity and biological activity. nih.govnih.govbeilstein-journals.org

The interplay between the electron-withdrawing nitrile group and the electron-donating hydroxyl group creates a unique electronic environment within the molecule, activating and deactivating specific positions on the ring towards electrophilic or nucleophilic attack.

Table 1: Physicochemical Properties of Related Thiophene Compounds

| Property | 2-Thiophenecarbonitrile | 5-(2-Hydroxypropan-2-yl)thiophene-2-carbonitrile |

| Molecular Formula | C5H3NS nih.gov | C8H9NOS nih.gov |

| Molecular Weight | 109.15 g/mol sigmaaldrich.com | 167.23 g/mol nih.gov |

| Boiling Point | 192 °C sigmaaldrich.comscientificlabs.com | Not available |

| Density | 1.172 g/mL at 25 °C sigmaaldrich.comscientificlabs.com | Not available |

| Refractive Index | n20/D 1.563 sigmaaldrich.comscientificlabs.com | Not available |

| Hydrogen Bond Donor Count | 0 | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 | 3 nih.gov |

This table presents data for related compounds due to the scarcity of specific data for 2-Thiophenecarbonitrile, 5-hydroxy-.

Significance within Thiophene Chemistry and Functionalized Heterocycles

Thiophene and its derivatives are cornerstones of heterocyclic chemistry, widely recognized for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.gov The significance of functionalized thiophenes like 2-Thiophenecarbonitrile, 5-hydroxy- lies in their potential as building blocks for more complex molecules.

The presence of multiple, distinct functional groups (nitrile, hydroxyl) on the thiophene scaffold offers several handles for chemical modification. This allows for the synthesis of a diverse library of derivatives, a key strategy in the discovery of new drug candidates. nih.gov For instance, the nitrile group of the parent compound, 2-thiophenecarbonitrile, has been utilized in the synthesis of thiaplatinacycles and 2,2′-thienylpyrroles. scientificlabs.com The hydroxyl group can be a site for etherification or esterification, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up numerous synthetic pathways.

As a bioisostere for a monosubstituted phenyl ring, the thiophene nucleus can improve the physicochemical properties, metabolic stability, and binding affinity of a parent compound. nih.gov The specific substitution pattern of 2-Thiophenecarbonitrile, 5-hydroxy- makes it an interesting candidate for structure-activity relationship (SAR) studies to explore how these functional groups contribute to biological activity.

Overview of Current Research Trajectories and Potential Future Directions for 2-Thiophenecarbonitrile, 5-hydroxy-

While direct research on 2-Thiophenecarbonitrile, 5-hydroxy- is not extensively published, trends in thiophene chemistry suggest several potential research directions.

Current Research Focus in Thiophene Chemistry:

Development of Novel Synthetic Methods: Research continues to explore new metal-catalyzed and other synthetic methods to create complex and regioselective thiophene derivatives. nih.govsemanticscholar.org

Medicinal Chemistry Applications: A major thrust is the synthesis and evaluation of thiophene derivatives for various therapeutic targets, including kinases, and for their potential as antimicrobial and anticancer agents. nih.gov

Materials Science: Thiophene-based molecules are investigated for their applications in organic electronics, such as in the fabrication of light-emitting diodes. nih.gov

Potential Future Directions for 2-Thiophenecarbonitrile, 5-hydroxy-:

Exploration of Tautomeric Forms: A detailed study of the tautomeric equilibrium of 2-Thiophenecarbonitrile, 5-hydroxy- and the isolation or preferential synthesis of one tautomer could lead to the discovery of novel reactivity and properties. The study of phototautomerism, a light-induced reversible isomerization, could be a fascinating area, potentially making such molecules candidates for molecular switches. nih.govbeilstein-journals.org

Synthesis of Derivatives for Biological Screening: The compound serves as an ideal starting point for creating a library of derivatives by modifying the hydroxyl and nitrile groups. These new compounds could be screened for a wide range of biological activities, leveraging the known pharmacological potential of the thiophene core.

Computational and SAR Studies: In-depth computational studies could predict the reactivity, stability of tautomers, and potential biological targets of 2-Thiophenecarbonitrile, 5-hydroxy-. These theoretical insights can guide synthetic efforts and biological testing.

Structure

2D Structure

3D Structure

Properties

CAS No. |

550379-22-1 |

|---|---|

Molecular Formula |

C5H3NOS |

Molecular Weight |

125.15 g/mol |

IUPAC Name |

5-hydroxythiophene-2-carbonitrile |

InChI |

InChI=1S/C5H3NOS/c6-3-4-1-2-5(7)8-4/h1-2,7H |

InChI Key |

JJJDHCHBIRQYQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiophenecarbonitrile, 5 Hydroxy and Its Advanced Derivatives

Direct Synthetic Approaches to the Core Skeleton

Direct construction of the 2-Thiophenecarbonitrile, 5-hydroxy- backbone involves the formation of the thiophene (B33073) ring from acyclic precursors, incorporating the desired functional groups in the process.

Functionalization of Pre-existing Thiophene Ring Systems

One viable strategy begins with a pre-formed thiophene ring, which is then functionalized to introduce the nitrile and hydroxyl groups. This can be achieved through a multi-step sequence. For instance, a 2-halothiophene can be a suitable starting material. The nitrile group can be introduced at the 2-position via cyanation reactions. Subsequently, the 5-position can be halogenated and then subjected to nucleophilic substitution with a hydroxide (B78521) source to yield the 5-hydroxy functionality. Alternatively, nitration at the 5-position followed by reduction to an amino group and subsequent diazotization and hydrolysis offers another pathway to the 5-hydroxy group.

A plausible reaction sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Cyanation | 2-Bromothiophene, CuCN, DMF, reflux | 2-Thiophenecarbonitrile |

| 2 | Bromination | 2-Thiophenecarbonitrile, NBS, CCl4, reflux | 5-Bromo-2-thiophenecarbonitrile |

| 3 | Hydroxylation | 5-Bromo-2-thiophenecarbonitrile, NaOH, H2O, heat | 2-Thiophenecarbonitrile, 5-hydroxy- |

Ring-Closing Reactions for Thiophene Moiety Formation

Ring-closing reactions provide a powerful means to construct the thiophene ring with the desired substitution pattern directly.

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. wikipedia.orgresearchgate.net While the classic Gewald reaction yields a 2-amino group, modifications can be envisioned to lead to the desired 5-hydroxy substituent. One hypothetical approach involves the use of an α-hydroxy ketone or a protected equivalent in a reaction with an active methylene (B1212753) nitrile and elemental sulfur.

For example, reacting a protected α-hydroxyketone, such as an α-acyloxyketone, with malononitrile (B47326) and sulfur in the presence of a base could potentially yield a 2-amino-5-(acyloxy)thiophene derivative. Subsequent hydrolysis of the ester and the amino group (via diazotization) would provide the target 2-Thiophenecarbonitrile, 5-hydroxy-.

| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions | Product Type |

| α-Acyloxyketone | Malononitrile | Elemental Sulfur | Base (e.g., morpholine), heat | 2-Amino-5-(acyloxy)thiophene-3-carbonitrile |

| α-Hydroxyketone | Ethyl cyanoacetate | Elemental Sulfur | Base, heat | Ethyl 2-amino-5-hydroxythiophene-3-carboxylate |

It is important to note that the reactivity of α-hydroxy ketones in the Gewald reaction can be complex, and protection of the hydroxyl group may be necessary.

The Thorpe-Ziegler cyclization offers another avenue for the synthesis of thiophene rings. scribd.comwikipedia.org This reaction involves the intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. A potential substrate for this reaction could be a dinitrile containing a sulfur atom in the backbone. For instance, a compound of the structure NC-CH2-S-CH(OH)-CH2-CN could theoretically undergo cyclization to form a 3-amino-5-hydroxy-tetrahydrothiophene-2-carbonitrile, which could then be aromatized to the desired thiophene.

Thiranes (episulfides) can serve as sulfur-containing three-membered rings for the construction of thiophenes. The reaction of a thirane derivative bearing a suitable leaving group with a malononitrile-based reagent could lead to the formation of the thiophene ring. For example, a 2-(hydroxymethyl)thirane could be reacted with malononitrile in the presence of a base. The initial ring-opening of the thirane by the malononitrile carbanion, followed by intramolecular cyclization and dehydration, could potentially yield the target 5-hydroxy-2-thiophenecarbonitrile.

Strategic Post-Synthetic Modification Methodologies

Once the 2-Thiophenecarbonitrile, 5-hydroxy- core is established, further modifications can be carried out to generate advanced derivatives. The hydroxyl group at the 5-position can be alkylated or acylated to produce a variety of ethers and esters. The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group. These transformations allow for the exploration of a wide range of chemical space and the fine-tuning of the molecule's properties.

| Starting Material | Reaction | Reagents and Conditions | Product |

| 2-Thiophenecarbonitrile, 5-hydroxy- | Alkylation | Alkyl halide, Base (e.g., K2CO3), Acetone | 5-Alkoxy-2-thiophenecarbonitrile |

| 2-Thiophenecarbonitrile, 5-hydroxy- | Acylation | Acyl chloride, Pyridine (B92270) | 5-Acyloxy-2-thiophenecarbonitrile |

| 2-Thiophenecarbonitrile, 5-hydroxy- | Hydrolysis | H2SO4, H2O, heat | 5-Hydroxy-2-thiophenecarboxylic acid |

| 2-Thiophenecarbonitrile, 5-hydroxy- | Reduction | LiAlH4, THF | (5-Hydroxythiophen-2-yl)methanamine |

Transformation of Pre-existing Functional Groups into the Hydroxyl Moiety

One common strategy to obtain the 5-hydroxy-2-thiophenecarbonitrile core is through the transformation of other functional groups on the thiophene ring. For instance, a methoxy (B1213986) group can be converted to a hydroxyl group. This transformation is a standard procedure in organic synthesis and can be applied to thiophene derivatives. Additionally, the hydrolysis of an ester group at the 5-position of the thiophene ring can yield the desired hydroxyl functionality. youtube.comorganic-chemistry.org The conversion of a hydroxyl group to a more nucleophilic thiol has also been reported using reagents like Lawesson's reagent. nih.gov

Regioselective Introduction of the Nitrile Group onto Hydroxylated Thiophenes

The introduction of a nitrile group onto a pre-existing hydroxylated thiophene scaffold is another key synthetic step. This can be achieved through various cyanation reactions. For example, the Gewald reaction allows for the condensation of a ketone or aldehyde with an active cyano ester in the presence of a base and sulfur to form a substituted 2-aminothiophene, which can be a precursor to the target molecule. nih.gov The direct cyanation of thiophene rings is also a viable, though potentially challenging, route.

Advanced Cross-Coupling Reactions for Thiophene Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the thiophene ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds. tandfonline.comnih.govsemanticscholar.org These reactions allow for the introduction of a wide array of substituents onto the thiophene core, leading to a diverse library of advanced derivatives.

The Suzuki-Miyaura cross-coupling reaction, for example, has been successfully used for the synthesis of functionalized cyclopropylthiophene derivatives. nih.govsemanticscholar.org This reaction typically employs a palladium catalyst, such as palladium(II) acetate, in combination with a phosphine (B1218219) ligand like SPhos, to couple a bromothiophene with a boronic acid. nih.govsemanticscholar.org This methodology has been shown to be effective for creating various substituted thiophenes in good to excellent yields. tandfonline.comnih.govsemanticscholar.org

Direct C-H arylation is another important palladium-catalyzed reaction for thiophene functionalization. This method allows for the direct coupling of a C-H bond on the thiophene ring with an aryl halide, avoiding the need for pre-functionalization of the thiophene. acs.orgacs.orgresearchgate.net For instance, direct arylation of 5-octylthieno[3,4-c]pyrrole-4,6-dione with aryl iodides has been demonstrated in deep eutectic solvents under environmentally friendly conditions. acs.org

| Reaction Type | Catalyst/Reagents | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Bromothiophenes, Aryl/Heteroaryl Boronic Acids | High yields, good functional group tolerance. tandfonline.comnih.govsemanticscholar.org |

| Direct C-H Arylation | Pd₂(dba)₃, SPhos, NaOt-Bu | Benzo[b]thiophenes, Aryl Bromides | Direct functionalization without pre-activation. researchgate.net |

| Thienyl Ketone Synthesis | Pd(0), Cs₂CO₃ | 3-Methylthiophene-2-carbonyl chloride, Aryl/Heteroaryl Boronic Acids | Mild conditions, good to excellent yields. tandfonline.com |

Development of Novel and Efficient Synthetic Protocols

The development of new and more efficient synthetic methods is a continuous effort in organic chemistry. For the synthesis of 5-hydroxy-2-thiophenecarbonitrile and its derivatives, this includes the use of metal-mediated approaches and innovative techniques like vapor phase functionalization.

Metal-Mediated and Catalyzed Approaches

Metal-mediated reactions play a crucial role in modern synthetic chemistry. Grignard reagents, which are organomagnesium compounds, are widely used for the formation of carbon-carbon bonds. acs.orgwikipedia.org The preparation of a thiophene Grignard reagent, such as 2-thienylmagnesium bromide, allows for subsequent reactions with various electrophiles to introduce different functional groups. acs.orgresearchgate.net For example, reacting a thiophene Grignard reagent with formaldehyde (B43269) can introduce a hydroxymethyl group. researchgate.net

Palladium-catalyzed carbonylation is another powerful technique for introducing carbonyl functionalities into the thiophene ring. rsc.org This can be achieved through the direct carbonylation of thiophenes using carbon monoxide in the presence of a palladium catalyst. rsc.org The resulting carboxylic acids or esters can then be further transformed into other functional groups. rsc.orgmdpi.com

| Method | Reagents | Application | Reference |

| Grignard Reaction | Magnesium, Organic Halide | C-C bond formation, functional group introduction | acs.orgwikipedia.orgresearchgate.net |

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂, CO/CO₂ | Synthesis of thiophene carboxylic acids | rsc.orgmdpi.com |

Vapor Phase Functionalization Techniques

Vapor phase functionalization represents a more specialized and less common approach for modifying thiophene-based materials. Vapor phase polymerization (VPP) is a technique used to create highly conducting coatings of conjugated polymers, such as polypyrrole and polythiophene, on various substrates. acs.org This method involves exposing a substrate coated with an oxidant to the monomer in the vapor phase. acs.org While primarily used for polymerization, the principles of vapor phase reactions could potentially be adapted for the functionalization of pre-existing thiophene-containing surfaces or thin films. acs.orgacs.org

Reactivity and Mechanistic Pathways of 2 Thiophenecarbonitrile, 5 Hydroxy

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Nucleus

The substitution patterns on the thiophene ring of 2-Thiophenecarbonitrile, 5-hydroxy- are a consequence of the combined directing effects of the hydroxyl and nitrile groups.

Regioselectivity and Mechanistic Investigations at C2 and C5 Positions

Electrophilic aromatic substitution on thiophene typically occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the Wheland intermediate. In the case of 2-Thiophenecarbonitrile, 5-hydroxy-, the C2 and C5 positions are already substituted. The hydroxyl group at C5 is a strong activating group and an ortho-, para-director, which in the thiophene ring directs incoming electrophiles to the C4 and C2 positions. Conversely, the nitrile group at C2 is a deactivating group and a meta-director, which directs incoming electrophiles to the C4 position.

Therefore, for electrophilic substitution, the directing effects of both the activating hydroxyl group and the deactivating nitrile group converge on the C4 position, making it the most probable site for electrophilic attack. The C3 position would be less favored.

Nucleophilic aromatic substitution (SNAr) on thiophene derivatives generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov The nitrile group at C2 in 2-Thiophenecarbonitrile, 5-hydroxy- serves this role. Theoretical studies on related 2-methoxy-3-X-5-nitrothiophenes have shown that nucleophilic attack occurs at the carbon bearing the leaving group (in that case, methoxy (B1213986) at C2). nih.govnih.gov In the absence of a leaving group at C2 in the title compound, nucleophilic attack is less likely to occur on the ring itself without prior modification.

Steric and Electronic Influence of Hydroxyl and Nitrile Substituents on Ring Reactivity

The electronic effects of the substituents are paramount in determining the reactivity of the thiophene ring. The hydroxyl group is a powerful activating group due to its ability to donate electron density to the ring through resonance (+M effect), which stabilizes the positively charged intermediate in electrophilic substitution. youtube.com This effect strongly outweighs its inductive electron-withdrawing effect (-I effect).

In contrast, the nitrile group is a strong deactivating group. It withdraws electron density from the ring through both resonance (-M effect) and induction (-I effect), destabilizing the intermediate in electrophilic substitution. youtube.com This deactivating nature makes electrophilic substitution reactions on 2-Thiophenecarbonitrile, 5-hydroxy- slower than on unsubstituted thiophene.

Steric hindrance from the substituents can also play a role, although it is generally considered less significant than electronic effects in thiophene chemistry due to the ring geometry. e-bookshelf.de The hydroxyl and nitrile groups are relatively small and are not expected to pose significant steric barriers to incoming reagents at the unoccupied C3 and C4 positions.

Transformations Involving the Nitrile Functional Group

The nitrile group of 2-Thiophenecarbonitrile, 5-hydroxy- is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis and Related Chemical Conversions

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be carried out under either acidic or basic conditions. Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. The reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid, in this case, 5-hydroxythiophene-2-carboxylic acid.

Basic hydrolysis involves the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. This also proceeds through an amide intermediate, which is then hydrolyzed to the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid.

| Transformation | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute acid (e.g., HCl, H₂SO₄), heat | 5-hydroxythiophene-2-carboxylic acid |

| Basic Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat, followed by acidification | 5-hydroxythiophene-2-carboxylic acid |

Reduction Reactions

The nitrile group can be reduced to a primary amine using various reducing agents. chemguide.co.ukwikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting the nitrile to a primary amine, which would yield (5-hydroxythiophen-2-yl)methanamine. libretexts.orgorganic-chemistry.org

Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel can also be employed to reduce nitriles to primary amines. chemguide.co.uk The reaction conditions, including temperature and pressure, can be varied depending on the specific catalyst used. wikipedia.org

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | (5-hydroxythiophen-2-yl)methanamine |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | (5-hydroxythiophen-2-yl)methanamine |

Cycloaddition Reactions (e.g., Insights from Nitrile Oxide Chemistry)

The nitrile group itself is not typically involved in cycloaddition reactions. However, it can be converted to a nitrile oxide, which is a highly reactive 1,3-dipole. Nitrile oxides readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. nih.govmdpi.com

The conversion of 2-Thiophenecarbonitrile, 5-hydroxy- to the corresponding nitrile oxide, 5-hydroxythiophene-2-carbonitrile N-oxide, would open up pathways to synthesize novel isoxazole (B147169) and isoxazoline (B3343090) derivatives fused or appended to the thiophene ring. For instance, reaction with an alkene would yield a 3-(5-hydroxythiophen-2-yl)isoxazoline. Research on the cycloaddition reactions of a related furan-2-nitrile oxide has demonstrated the feasibility of such transformations. researchgate.netpvamu.edu The regioselectivity of these cycloadditions is influenced by both steric and electronic factors of the reacting partners. mdpi.com

Reactions of the Hydroxyl Functional Group

The hydroxyl group at the C5 position is a primary site of reactivity, capable of undergoing classical alcohol reactions, while also profoundly influencing the molecule's electronic properties and potential for structural reorganization.

Etherification and Esterification Pathways

The hydroxyl group of 2-Thiophenecarbonitrile, 5-hydroxy- can be readily converted into ethers and esters through established synthetic protocols. These transformations are crucial for installing protecting groups or for modifying the molecule's physicochemical properties.

Etherification: The formation of an ether linkage, or O-alkylation, typically proceeds via nucleophilic substitution. Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic thiophenolate anion, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson-type synthesis. Alternatively, acid-catalyzed etherification can be employed, particularly with alcohols, though this method can be less efficient. organic-chemistry.orgrsc.org Reductive etherification, using a carbonyl compound and a reducing agent, offers another route to more complex ethers. organic-chemistry.org

Esterification: Ester formation, or O-acylation, is commonly achieved through reaction with acylating agents. The Fischer-Speier esterification, involving refluxing with a carboxylic acid under strong acid catalysis, is a classic method. wikipedia.orglibretexts.orgyoutube.com To achieve higher yields and avoid harsh conditions, more reactive acylating agents such as acyl chlorides or acid anhydrides are frequently used, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Etherification | Alkyl halide (e.g., R-X), Base (e.g., NaH, K₂CO₃) | 5-Alkoxy-2-thiophenecarbonitrile | Aprotic solvent (e.g., DMF, THF) |

| Alcohol (e.g., R-OH), Acid catalyst (e.g., H₂SO₄) | 5-Alkoxy-2-thiophenecarbonitrile | Heat, removal of water | |

| Esterification | Carboxylic acid (e.g., R-COOH), Acid catalyst | 5-Acyloxy-2-thiophenecarbonitrile | Reflux, removal of water wikipedia.orglibretexts.org |

| Acyl chloride (e.g., R-COCl), Base (e.g., Pyridine) | 5-Acyloxy-2-thiophenecarbonitrile | Aprotic solvent, often at 0 °C to RT | |

| Acid anhydride (B1165640) (e.g., (RCO)₂O), Base or catalyst | 5-Acyloxy-2-thiophenecarbonitrile | Mild conditions |

Oxidation Reactions

The oxidation of hydroxythiophenes can be complex, potentially leading to several products depending on the oxidant and reaction conditions. The thiophene ring itself is susceptible to oxidation, primarily at the sulfur atom. nih.gov Mild oxidation of the sulfur can lead to thiophene-S-oxides, which are generally unstable unless sterically hindered. nih.gov These S-oxides can sometimes rearrange, though a 1,5-oxygen migration to form a 5-hydroxythiophene is considered energetically unfavorable. acs.orgscispace.com

A more likely oxidation pathway for hydroxythiophenes involves the formation of thiophen-3(2H)-one radical intermediates through hydrogen abstraction, which can then couple to form dimers. rsc.org In the case of 2-Thiophenecarbonitrile, 5-hydroxy-, strong oxidation could potentially lead to ring-opening or the formation of quinone-like structures, although specific studies on this substrate are limited. The metabolic oxidation of related thiophene-containing drugs often proceeds via cytochrome P450, forming arene oxide intermediates that rearrange to hydroxythiophenes. nih.govacs.orgscispace.com This suggests that the thiophene ring's π-system is a primary target for oxidative processes.

Examination of Intramolecular and Intermolecular Hydrogen Bonding Networks and Potential Tautomerism

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrile group (a hydrogen bond acceptor) within the same molecule allows for the possibility of intramolecular hydrogen bonding. This interaction between the 5-OH proton and the nitrogen of the 2-CN group would result in the formation of a stable six-membered ring-like structure.

Furthermore, 5-hydroxythiophenes can exist in equilibrium with their keto tautomers, in this case, 5-cyano-thiophen-2(5H)-one and 5-cyano-thiophen-2(3H)-one. The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of other substituents on the ring. The electron-withdrawing nitrile group would influence the electron density of the ring and thereby affect the stability of the respective tautomers.

In the solid state or in concentrated solutions, intermolecular hydrogen bonding is also expected. Molecules of 2-Thiophenecarbonitrile, 5-hydroxy- can form hydrogen-bonded dimers or polymeric chains, where the hydroxyl group of one molecule interacts with the hydroxyl group or the nitrile group of a neighboring molecule. These non-covalent interactions can significantly influence the compound's physical properties, such as its melting point and solubility.

Intramolecular Recyclization and Skeletal Rearrangement Pathways

Substituted heterocycles, including thiophenes, can undergo a variety of rearrangement and recyclization reactions, often under thermal or catalytic conditions. While specific studies on 2-Thiophenecarbonitrile, 5-hydroxy- are not prevalent, related transformations in furan (B31954) and thiophene systems suggest potential pathways. For instance, intramolecular cyclizations are well-documented for tethered furan derivatives, which can lead to the formation of bicyclic oxabicycles or rearranged products. nih.gov Similarly, cascade reactions involving the cyclization of a side chain onto the heterocyclic core are known. whiterose.ac.uk

In some cases, skeletal editing can transform one heterocyclic core into another, such as the conversion of pyridines into thiophenes via ring-opening to an intermediate followed by cyclization with sulfur. researchgate.net It is conceivable that under specific conditions, the 2-Thiophenecarbonitrile, 5-hydroxy- scaffold could undergo ring-opening followed by recyclization to generate a different heterocyclic system, potentially involving the nitrile group. The nitrile group itself can participate in intramolecular cyclizations, often serving as a source of nitrogen for a new ring. youtube.com However, detailed investigations into such intramolecular pathways for this specific compound remain an area for further exploration.

Exploration of Catalytic Reactions and C-H Activation Strategies

Modern synthetic chemistry increasingly relies on catalytic C–H activation to functionalize aromatic and heteroaromatic rings directly, avoiding the need for pre-functionalized starting materials. youtube.com The thiophene ring is amenable to such transformations, and the electronic nature of the substituents on 2-Thiophenecarbonitrile, 5-hydroxy- would direct the regioselectivity of these reactions. researchgate.netnih.gov

The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C4 position is ortho to the hydroxyl group and would be highly activated towards C-H functionalization. The nitrile group is deactivating and a meta-director. Therefore, the directing effects of the two groups are synergistic, strongly favoring substitution at the C4 position. The C3 position is less activated. Palladium, rhodium, and copper catalysts are commonly used for C-H activation. youtube.comorganic-chemistry.org These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential C-H Activation Reactions at the C4 Position

| Reaction Type | Catalyst System (Example) | Coupling Partner | Product |

|---|---|---|---|

| Direct Arylation | Pd(OAc)₂, Ligand (e.g., PPh₃) | Aryl halide (Ar-X) | 4-Aryl-5-hydroxy-2-thiophenecarbonitrile |

| Olefination | [RhCp*Cl₂]₂, AgSbF₆ | Alkene | 4-Alkenyl-5-hydroxy-2-thiophenecarbonitrile |

| Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | 4-Acetoxy-5-hydroxy-2-thiophenecarbonitrile |

| Hydroxylation | Pd(OAc)₂, Directing Group | Oxidant (e.g., Ac-OOH) | 4,5-Dihydroxy-2-thiophenecarbonitrile rsc.org |

Classical Organic Reactions: Mannich and Friedel-Crafts Type Reactions

The activated nature of the thiophene ring in 2-Thiophenecarbonitrile, 5-hydroxy- makes it a suitable substrate for classical electrophilic aromatic substitution reactions.

Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. nih.govorganic-chemistry.orgmdpi.com The reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and the active substrate. chemistrysteps.comyoutube.com The hydroxyl group at C5 strongly activates the C4 position of the thiophene ring towards electrophilic attack by the in situ-generated Eschenmoser's salt or a related iminium ion. This would result in the formation of 4-(aminomethyl)-5-hydroxy-2-thiophenecarbonitrile derivatives. The introduction of these basic side chains can be valuable for modifying the compound's biological activity and solubility. nih.gov

Friedel-Crafts Type Reactions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the attachment of alkyl (alkylation) or acyl (acylation) groups. libretexts.orgmasterorganicchemistry.combyjus.com

Friedel-Crafts Acylation: This reaction involves an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl₃). youtube.com The strongly activating hydroxyl group would direct the incoming acyl electrophile to the C4 position. However, a significant challenge is that the Lewis basic oxygen of the hydroxyl group can coordinate strongly with the Lewis acid catalyst, potentially deactivating it or requiring stoichiometric amounts of the catalyst.

Friedel-Crafts Alkylation: This reaction uses an alkyl halide and a Lewis acid. libretexts.org Similar to acylation, the reaction is expected at the C4 position. However, Friedel-Crafts alkylation is prone to issues such as polyalkylation (since the product is more reactive than the starting material) and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com The presence of the strongly deactivating nitrile group and the catalyst-coordinating hydroxyl group makes the outcome of this reaction less predictable compared to simpler aromatic substrates.

Spectroscopic Characterization Methodologies for 2 Thiophenecarbonitrile, 5 Hydroxy

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

No FT-IR spectral data for 2-Thiophenecarbonitrile, 5-hydroxy- is currently available in the searched scientific literature and databases.

Raman Spectroscopy

Specific Raman spectroscopy data for 2-Thiophenecarbonitrile, 5-hydroxy- could not be located.

Detailed Vibrational Assignments and Potential Energy Distributions (PED) for Structural Elucidation

A detailed vibrational analysis with PED for 2-Thiophenecarbonitrile, 5-hydroxy- has not been published or made available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy

No ¹H NMR spectral data for 2-Thiophenecarbonitrile, 5-hydroxy- is currently available.

Carbon-13 (¹³C) NMR Spectroscopy

No ¹³C NMR spectral data for 2-Thiophenecarbonitrile, 5-hydroxy- is currently available.

Electronic and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a critical technique for investigating the electronic transitions within 2-Thiophenecarbonitrile, 5-hydroxy-. The UV-Vis spectrum of thiophene (B33073) and its derivatives typically displays characteristic absorption bands arising from π-π* and n-π* transitions. nii.ac.jpspectrabase.com For 2-Thiophenecarbonitrile, 5-hydroxy-, the presence of the hydroxyl and nitrile substituents on the thiophene ring is expected to influence the position and intensity of these absorption maxima. The hydroxyl group, being an auxochrome, is anticipated to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted thiophene, due to its electron-donating mesomeric effect. Similarly, the electron-withdrawing nitrile group would also modulate the electronic structure and thus the absorption spectrum. The specific absorption maxima would be dependent on the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals involved in the electronic transitions.

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| Thiophene | Hexane | 235 nm | nii.ac.jp |

| 2-Thiophenecarboxylic acid | - | - | sigmaaldrich.com |

Fluorescence and Emission Spectroscopy

Fluorescence and emission spectroscopy can provide valuable information about the excited state properties of 2-Thiophenecarbonitrile, 5-hydroxy-. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. The subsequent return to the ground state can occur via the emission of a photon, a process known as fluorescence. The wavelength of the emitted light is typically longer than the absorbed light (a phenomenon known as the Stokes shift). The fluorescence spectrum, including the emission wavelength and quantum yield, is highly sensitive to the molecular structure and the local environment. For substituted thiophenes, fluorescence is often observed, with the emission properties being dependent on the nature and position of the substituents. uni-halle.de For instance, a study on 2,5-di-[2-(4-hydroxy-phenyl)ethylene]-terephthalonitrile, a more complex molecule containing hydroxyl and nitrile functionalities, demonstrated significant fluorescence that was utilized to study its interaction with bovine serum albumin. nih.gov The fluorescence characteristics of 2-Thiophenecarbonitrile, 5-hydroxy- would be crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a volatile compound like 2-Thiophenecarbonitrile, 5-hydroxy- (or a derivatized, more volatile form), GC-MS would be an ideal method for both qualitative and quantitative analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then ionize the eluted compound and fragment it. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For the parent compound, 2-Thiophenecarbonitrile, the NIST Mass Spectrometry Data Center reports a top peak at m/z 109, corresponding to the molecular ion. nih.gov The fragmentation of 2-Thiophenecarbonitrile, 5-hydroxy- would be expected to show characteristic losses, such as the loss of CO or HCN, which would aid in its structural confirmation.

| Technique | Compound | Key Findings | Reference |

| GC-MS | 2-Thiophenecarbonitrile | m/z Top Peak: 109 | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of the precise molecular formula. For 2-Thiophenecarbonitrile, 5-hydroxy-, with a molecular formula of C₅H₃NOS, HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. This high degree of accuracy is crucial for the definitive identification of new compounds or for the verification of the purity of a synthesized sample. The exact mass measurement provided by HRMS serves as a cornerstone for the complete characterization of the molecule.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography stands as the gold standard for determining the precise atomic and molecular structure of a crystalline solid. This family of techniques, including single crystal and powder X-ray diffraction, offers detailed information on bond lengths, bond angles, and crystal packing, which are critical for understanding a compound's physical and chemical properties.

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides the unambiguous determination of the absolute structure of a molecule. By irradiating a single, well-ordered crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the unit cell, from which the precise spatial arrangement of each atom can be determined.

For 2-Thiophenecarbonitrile, 5-hydroxy-, a successful SC-XRD analysis would yield critical data, including:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The description of the symmetry elements present in the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the asymmetric unit.

Bond Lengths and Angles: The intramolecular distances and angles between atoms, confirming the connectivity and geometry of the thiophene ring, the cyano group, and the hydroxyl substituent.

Intermolecular Interactions: The presence and nature of hydrogen bonding (particularly involving the 5-hydroxy group), π-π stacking, and other non-covalent interactions that dictate the crystal packing.

Despite a thorough review of scientific literature and chemical databases, specific single crystal X-ray diffraction data for 2-Thiophenecarbonitrile, 5-hydroxy- has not been reported in the public domain. Therefore, no experimental data table can be presented at this time.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ).

PXRD is invaluable for:

Phase Identification: The diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

Purity Analysis: It can be used to identify the presence of crystalline impurities or different polymorphic forms within a bulk sample.

Lattice Parameter Refinement: While less precise than SC-XRD, PXRD can be used to refine the unit cell parameters.

As with single crystal data, no specific powder X-ray diffraction patterns for 2-Thiophenecarbonitrile, 5-hydroxy- are currently available in the public scientific literature. The acquisition of such a pattern would be a crucial step in the solid-state characterization of this compound, allowing for routine quality control and phase analysis.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability. The study and control of polymorphism are therefore of paramount importance in the pharmaceutical and materials sciences.

For thiophene derivatives, polymorphism has been observed and studied. For instance, related compounds such as 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile have been shown to exhibit conformational and color polymorphism, crystallizing in multiple different forms. scbt.com The thermodynamic relationships between these forms are often complex and can be influenced by factors such as temperature and solvent. scbt.com

Strategies for controlling the crystallization to obtain a desired polymorph of a thiophene derivative often involve:

Solvent Selection: The polarity, hydrogen-bonding capability, and other properties of the crystallization solvent can influence which polymorphic form nucleates and grows.

Control of Supersaturation: The rate at which supersaturation is achieved and maintained can dictate the resulting crystal form.

Temperature Control: The thermodynamic stability of different polymorphs can be temperature-dependent, allowing for the isolation of specific forms by controlling the crystallization temperature.

Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process towards that form.

Given the functional groups present in 2-Thiophenecarbonitrile, 5-hydroxy- (a hydrogen bond donor in the hydroxyl group and a hydrogen bond acceptor in the nitrile and thiophene sulfur), the potential for polymorphism is significant. However, specific studies on the polymorphic behavior and crystallization control of 2-Thiophenecarbonitrile, 5-hydroxy- have not been documented in the available literature. Future research in this area would be essential to fully characterize the solid-state properties of this compound.

Computational and Theoretical Investigations of 2 Thiophenecarbonitrile, 5 Hydroxy

Quantum Chemical Studies for Electronic Structure and Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide detailed insights into the electronic distribution, molecular geometry, and vibrational modes.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance between accuracy and computational cost. For a molecule like 2-Thiophenecarbonitrile, 5-hydroxy-, DFT calculations would be crucial in elucidating its fundamental electronic characteristics.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) allows for the accurate prediction of bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, the electronic structure can be determined. This includes the calculation of the total energy, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactive behavior. For 2-Thiophenecarbonitrile, 5-hydroxy-, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Thiophenecarbonitrile, 5-hydroxy- (Based on related structures)

| Parameter | Predicted Value |

| C-S Bond Length (Å) | ~1.7 Å |

| C=C Bond Length (Å) | ~1.37 - 1.42 Å |

| C-C Bond Length (Å) | ~1.40 - 1.45 Å |

| C-O Bond Length (Å) | ~1.36 Å |

| C≡N Bond Length (Å) | ~1.15 Å |

| O-H Bond Length (Å) | ~0.96 Å |

| C-S-C Bond Angle (°) | ~92° |

| C-C-N Bond Angle (°) | ~178° |

Note: These are estimated values based on computational studies of similar thiophene (B33073) derivatives and should be verified by specific calculations for the title compound.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds.

The theoretical vibrational spectrum is invaluable for interpreting experimental spectroscopic data. By comparing the calculated frequencies with those obtained from experimental techniques like Fourier-transform infrared (FTIR) spectroscopy, the accuracy of the computational model can be validated. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

To understand the electronic transitions and the absorption of light by 2-Thiophenecarbonitrile, 5-hydroxy-, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of the electronic excited states and the oscillator strengths for transitions from the ground state to these excited states.

The results of TD-DFT calculations can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum. The calculated maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*) provide a detailed picture of the molecule's photophysical behavior. For a substituted thiophene like the title compound, the UV-Vis spectrum would be expected to show characteristic absorptions related to the aromatic ring and the influence of the electron-donating hydroxyl group and the electron-withdrawing nitrile group.

Application of Ab Initio and Semi-Empirical Methods (e.g., AM1)

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. While computationally more demanding, they can provide benchmark results for comparison.

Semi-empirical methods, such as Austin Model 1 (AM1), are computationally less expensive and can be used for larger molecular systems. These methods use parameters derived from experimental data to simplify the calculations. While generally less accurate than DFT or ab initio methods, they can be useful for initial explorations of molecular properties and for studying large systems where higher-level calculations are not feasible.

Molecular Orbital and Reactivity Descriptors Analysis

The electronic structure of a molecule is intimately linked to its reactivity. Analysis of the molecular orbitals and various reactivity descriptors derived from them provides a quantitative basis for predicting chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for understanding the influence of substituents on the thiophene ring. For 2-Thiophenecarbonitrile, 5-hydroxy-, the interplay between the electron-donating -OH group and the electron-withdrawing -CN group would significantly influence these reactivity parameters.

Table 2: Hypothetical Molecular Orbital and Reactivity Descriptor Data for 2-Thiophenecarbonitrile, 5-hydroxy-

| Parameter | Hypothetical Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are illustrative and would need to be determined through specific quantum chemical calculations for the title compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Electron Donating/Accepting Characteristics)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates a molecule is more reactive and can be easily polarized. mdpi.com

For 2-Thiophenecarbonitrile, 5-hydroxy-, the HOMO is expected to have significant contributions from the electron-rich thiophene ring and the oxygen atom of the hydroxyl group. The LUMO would likely be localized over the electron-deficient nitrile group and the carbon atoms of the thiophene ring.

While specific values for the subject molecule are not available, DFT studies on related 2-thiophene carboxylic acid thiourea (B124793) derivatives provide insight into the typical energy ranges. mdpi.com

Table 1: Illustrative FMO Data for Analogous Thiophene Derivatives (Note: Data is for substituted 2-thiophene carboxylic acid thiourea derivatives, not 2-Thiophenecarbonitrile, 5-hydroxy-)

| Analogous Compound (Substituent) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-Cl | -6.72 | -2.75 | 3.97 |

| 2-Br | -6.68 | -2.65 | 4.03 |

| 3-I | -6.52 | -2.43 | 4.09 |

| 4-OCH3 | -6.31 | -2.02 | 4.29 |

| 5-CH3 | -6.38 | -2.45 | 3.93 |

Data sourced from a DFT study on 2-thiophene carboxylic acid thiourea derivatives. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions : Indicate positive electrostatic potential, poor in electrons. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions : Represent neutral or zero potential.

For 2-Thiophenecarbonitrile, 5-hydroxy-, the MEP map would be expected to show strong negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, making them the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), identifying it as a site for nucleophilic attack and a likely hydrogen bond donor. The thiophene ring itself would display a mix of potentials, reflecting its aromatic character.

Fukui Functions and Local Reactivity Prediction

Fukui functions provide a more quantitative method for predicting local reactivity within a molecule. researchgate.net Derived from DFT, these functions describe the change in electron density at a specific point in the molecule when the total number of electrons is altered. There are three main types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for a radical attack.

In 2-Thiophenecarbonitrile, 5-hydroxy-, calculations would likely show a high f+(r) value on the carbon atom of the nitrile group, indicating its susceptibility to nucleophilic attack. High f-(r) values would be expected on the oxygen and nitrogen atoms, confirming the MEP analysis. Computational studies on related thiophene-carbonitrile structures have successfully used Fukui functions to describe the reactive sites of the molecule. researchgate.net

Conceptual Density Functional Theory (CDFT) Descriptors

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/2η). Soft molecules have a small energy gap and are more reactive. nih.gov

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).

Table 2: Illustrative CDFT Descriptors for Analogous Thiophene Derivatives (Note: Data is for substituted 2-thiophene carboxylic acid thiourea derivatives, not 2-Thiophenecarbonitrile, 5-hydroxy-)

| Analogous Compound (Substituent) | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| 1-Cl | 4.74 | 1.99 | 0.25 | 5.64 |

| 2-Br | 4.67 | 2.02 | 0.25 | 5.39 |

| 3-I | 4.48 | 2.05 | 0.24 | 4.90 |

| 4-OCH3 | 4.17 | 2.15 | 0.23 | 4.04 |

| 5-CH3 | 4.42 | 1.97 | 0.25 | 4.96 |

Values derived from data in a DFT study on 2-thiophene carboxylic acid thiourea derivatives. mdpi.com

Aromaticity Index Calculations for Thiophene Ring Characterization

The thiophene ring is considered an aromatic heterocycle, but its degree of aromaticity is less than that of benzene (B151609). The aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Aromatic Fluctuation Index (FLU). These indices evaluate different aspects of aromaticity, including geometric (bond length equalization), magnetic (ring currents), and electronic (electron delocalization) criteria. In computational studies of thiophene-containing molecules, aromaticity indices are used to characterize the electronic nature of the thiophene fragment and how it is influenced by different substituents. researchgate.net For 2-Thiophenecarbonitrile, 5-hydroxy-, these calculations would quantify the degree of electron delocalization within the five-membered ring.

Intermolecular Interactions and Solid-State Physics

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure, polymorphism, and melting point.

Crystal Packing Analysis and Identification of Molecular Pairs

Crystal packing analysis determines how molecules are arranged in a crystal lattice and identifies the non-covalent interactions that stabilize the structure. For 2-Thiophenecarbonitrile, 5-hydroxy-, several key intermolecular interactions would be expected to govern its crystal packing:

Hydrogen Bonding : The most significant interaction would likely be strong O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates a proton to the nitrogen atom of the nitrile group of a neighboring molecule. This could lead to the formation of molecular chains or dimers.

π-π Stacking : The planar, electron-rich thiophene rings can stack on top of each other, leading to stabilizing π-π interactions.

Analysis of the crystal structures of related thiophene derivatives often reveals these types of interactions, which organize the molecules into well-defined supramolecular architectures.

Quantitative Description of Intermolecular Energies (Coulombic, Polarization, Dispersion, Repulsion Contributions)

A quantitative understanding of the intermolecular forces governing the crystal packing of 2-thiophenecarbonitrile, 5-hydroxy- is crucial for predicting its physical properties. This is achieved by partitioning the total interaction energy into four distinct components:

Coulombic (Electrostatic) Energy: Arises from the interaction between the static charge distributions of the molecules. The presence of the electronegative nitrogen and oxygen atoms and the polarizable sulfur atom in 2-thiophenecarbonitrile, 5-hydroxy- suggests that electrostatic interactions, including hydrogen bonding, play a significant role.

Polarization Energy: This component accounts for the distortion of a molecule's electron cloud in the electric field of its neighbors, leading to induced dipole interactions.

Dispersion Energy: These are attractive forces arising from instantaneous fluctuations in electron density, also known as London dispersion forces. They are present in all molecular interactions and are particularly important for aromatic systems like the thiophene ring.

Repulsion Energy: This is a short-range quantum mechanical effect that prevents molecules from interpenetrating, arising from the Pauli exclusion principle.

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Stacking Interactions)

Non-covalent interactions are the primary drivers of molecular assembly in the solid state of 2-thiophenecarbonitrile, 5-hydroxy-.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. It is highly probable that strong O-H···N or O-H···O hydrogen bonds are present in the crystal structure, forming chains or more complex networks that significantly stabilize the crystal lattice. nih.govmdpi.com In a related compound, 5-[(2-Hydroxyethyl)(methyl)amino]thiophene-2-carbaldehyde, molecules are linked by O-H···O hydrogen bonds into supramolecular chains. nih.gov

Stacking Interactions: The planar thiophene ring is capable of engaging in π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, would involve the parallel or offset stacking of the thiophene rings of adjacent molecules. The geometry and strength of these interactions are influenced by the substituents on the ring.

A Quantum Theory of Atoms in Molecules (QTAIM) analysis could be used to characterize these non-covalent interactions by locating bond critical points in the electron density. nih.gov A positive value of the Laplacian of the electron density (∇²ρ) at a bond critical point is indicative of a non-covalent interaction. nih.gov

Prediction and Characterization of Polymorphic Forms

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. researchgate.netsymbiosisonlinepublishing.com These different forms can exhibit varying physical properties. For substituted thiophenes, conformational polymorphism is a known phenomenon, where different crystal forms arise from different conformations of the molecule. nih.gov

Prediction: Computational polymorph prediction methods can be employed to generate a landscape of energetically plausible crystal structures for 2-thiophenecarbonitrile, 5-hydroxy-. These methods typically involve a systematic search of possible packing arrangements and ranking them based on their calculated lattice energies.

Characterization: Experimentally, polymorphism is investigated using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and hot-stage microscopy. symbiosisonlinepublishing.comresearchgate.net Each polymorph will produce a unique XRPD pattern and exhibit distinct thermal behavior (e.g., melting point, enthalpy of fusion).

A related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983), is known for its extensive polymorphism, with different forms displaying different colors due to conformational variations. nih.gov This suggests that 2-thiophenecarbonitrile, 5-hydroxy- might also exhibit polymorphism, potentially influenced by the orientation of the hydroxyl group.

Solubility Modeling and Thermodynamic Analysis of Crystallization

The solubility of a compound is a critical parameter, and it can be influenced by the polymorphic form. researchgate.net

Solubility Modeling: Models such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can be used to predict the solubility of a compound in various solvents. scribd.comfigshare.com These models require parameters that describe the molecule's size, shape, and intermolecular interactions. For a related thiophene derivative, the solubility was measured in several pure and binary solvents and modeled using PC-SAFT to understand solvent effects on crystallization. scribd.comfigshare.comscispace.comfigshare.com

Thermodynamic Analysis of Crystallization: The crystallization process is governed by thermodynamics. The relative stability of different polymorphs can be determined by constructing an energy-temperature diagram based on experimental data from thermal analysis and solubility measurements. researchgate.net Studies on the crystallization kinetics of similar thiophene compounds have shown that the process can be complex and influenced by factors like pressure and molecular dynamics. nih.gov

Table 1: Hypothetical Thermodynamic Data for Polymorphs of 2-Thiophenecarbonitrile, 5-hydroxy-

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Relative Stability at Room Temperature |

| Form I | 150 | 25 | Stable |

| Form II | 142 | 22 | Metastable |

Note: This table is illustrative and not based on experimental data for the subject compound.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis of 2-thiophenecarbonitrile, 5-hydroxy- involves studying the molecule's energy as a function of the rotation around its single bonds. The most significant conformational flexibility would arise from the rotation of the hydroxyl group.

A Potential Energy Surface (PES) maps the energy of the molecule as a function of its geometric parameters. libretexts.orglibretexts.org For 2-thiophenecarbonitrile, 5-hydroxy-, a one-dimensional PES could be generated by calculating the energy at different values of the dihedral angle defining the orientation of the -OH group relative to the thiophene ring.

The PES would reveal the global minimum energy conformation (the most stable structure) and any local minima (other stable conformers). researchgate.net The energy barriers between these conformers on the PES determine the ease of interconversion. chemrxiv.org Such an analysis would clarify whether the hydroxyl proton is oriented towards the sulfur atom or away from it in the most stable conformation. Computational methods like Density Functional Theory (DFT) are well-suited for these types of calculations. mdpi.com

Advanced Electronic Property Predictions

Natural Bond Orbital (NBO) Analysis for Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the distribution of electron density in molecules and the interactions between orbitals. wikipedia.orgwisc.edu

For 2-thiophenecarbonitrile, 5-hydroxy-, NBO analysis can provide insights into:

Lewis Structure and Hybridization: It determines the most accurate Lewis structure, including the hybridization of atomic orbitals. wikipedia.org

Stabilization Energies: The strength of these donor-acceptor interactions is measured by the second-order perturbation theory energy of stabilization, E(2). Larger E(2) values indicate stronger interactions and greater molecular stability.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies for 2-Thiophenecarbonitrile, 5-hydroxy-

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O | π(C=C) | > 5 |

| LP(1) S | π(C=C) | ~ 2-5 |

| π(C=C) | π*(C≡N) | ~ 1-3 |

Note: This table presents expected interactions and hypothetical energy values to illustrate the type of data obtained from an NBO analysis. LP denotes a lone pair orbital.

This analysis would reveal the extent of electronic communication between the hydroxyl, thiophene, and nitrile functional groups, which is fundamental to understanding the molecule's chemical reactivity and physical properties. researchgate.netresearchgate.net

Investigations into Nonlinear Optical Properties (NLOP)

The investigation into the NLO properties of a molecule like 2-Thiophenecarbonitrile, 5-hydroxy- would typically involve quantum chemical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These computational methods allow for the calculation of key parameters that govern the NLO response of a molecule.

Key Investigated Parameters:

Electric Dipole Moment (μ): This parameter measures the separation of positive and negative charges within a molecule. A large ground-state dipole moment can be an indicator of a significant NLO response.

Polarizability (α): This is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is the primary determinant of the second-order NLO response of a molecule. A large β value is a prerequisite for applications such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.

Second Hyperpolarizability (γ): This parameter governs the third-order NLO response, which is relevant for applications like third-harmonic generation and optical Kerr effect.

General Research Findings for Substituted Thiophenes:

Studies on various substituted thiophene derivatives have revealed several general trends that would be relevant for a hypothetical investigation of 2-Thiophenecarbonitrile, 5-hydroxy-.

Influence of Substituents: The nature and position of substituent groups on the thiophene ring have a profound impact on the NLO properties. The combination of an electron-donating group (EDG) and an electron-accepting group (EAG) connected through the π-conjugated thiophene ring is a common strategy to enhance the NLO response. In the case of 2-Thiophenecarbonitrile, 5-hydroxy-, the hydroxyl (-OH) group at the 5-position would act as an electron-donating group, while the nitrile (-CN) group at the 2-position would serve as an electron-accepting group. This "push-pull" configuration is known to facilitate intramolecular charge transfer (ICT) upon excitation, a key mechanism for enhancing the first hyperpolarizability (β).

Intramolecular Charge Transfer (ICT): The extent of ICT from the donor to the acceptor group through the thiophene bridge is a critical factor. Computational analyses, such as the examination of frontier molecular orbitals (HOMO and LUMO), can provide insights into the ICT characteristics. A smaller HOMO-LUMO energy gap is often associated with a larger NLO response.

Computational Methods: The choice of the DFT functional and basis set is crucial for obtaining accurate predictions of NLO properties. Long-range corrected functionals, such as CAM-B3LYP and ωB97XD, are often employed for NLO calculations as they can better describe the charge-transfer excitations that are important for these properties.

Expected Data from a Hypothetical Study:

A dedicated computational study on 2-Thiophenecarbonitrile, 5-hydroxy- would likely generate data tables summarizing the calculated NLO properties. An example of what such a table might look like is presented below, based on typical outputs from quantum chemistry software.

| Property | Calculated Value | Units |

| Ground State Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (α) | Value | a.u. |

| First Hyperpolarizability (β) | Value | a.u. |

| Second Hyperpolarizability (γ) | Value | a.u. |

| HOMO-LUMO Energy Gap | Value | eV |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Applications of 2 Thiophenecarbonitrile, 5 Hydroxy As a Chemical Building Block and in Advanced Materials Science

A Gateway to Complex Organic Architectures: Role as a Chemical Building Block

The strategic placement of a hydroxyl group (an electron donor) and a nitrile group (an electron acceptor) on the thiophene (B33073) ring makes 2-Thiophenecarbonitrile, 5-hydroxy- a highly reactive and versatile intermediate in organic synthesis.

Paving the Way for Diverse Heterocyclic Systems

2-Thiophenecarbonitrile, 5-hydroxy- serves as a valuable starting material for the synthesis of a variety of fused heterocyclic systems, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry and materials science.

The synthesis of thieno[2,3-b]pyridines can be achieved through the reaction of 2-aminothiophene-3-carbonitriles with various reagents. nih.gov While direct use of 2-Thiophenecarbonitrile, 5-hydroxy- is not explicitly detailed in all literature, its functional groups offer pathways to the necessary precursors. For instance, the nitrile group could be reduced to an aminomethyl group, or the hydroxyl group could be used to direct further functionalization of the thiophene ring, paving the way for cyclization reactions. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, presents another potential route to fused systems, should a suitable dinitrile be synthesized from the parent compound. wikipedia.orgbuchler-gmbh.com

Similarly, thieno[2,3-d]pyrimidines are often synthesized from 2-aminothiophene precursors. nih.govmdpi.com The reactivity of the hydroxyl group in 2-Thiophenecarbonitrile, 5-hydroxy- could be exploited to introduce other functionalities, thereby facilitating the construction of the pyrimidine (B1678525) ring. For example, it could be converted into a better leaving group to allow for nucleophilic substitution, or it could direct ortho-lithiation to introduce other reactive handles.

A Key Player in Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, and domino sequences, involving a cascade of intramolecular reactions, are powerful tools for the efficient construction of complex molecules. The functional groups of 2-Thiophenecarbonitrile, 5-hydroxy- make it an ideal candidate for participation in such reactions.

The Gewald reaction, a well-known MCR for the synthesis of polysubstituted 2-aminothiophenes, typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. mdpi.comdntb.gov.ua While not a direct starting material, the structural motif of 2-Thiophenecarbonitrile, 5-hydroxy- is reminiscent of the products of such reactions, suggesting its potential use in related transformations or as a precursor to even more complex thiophene-containing structures.

Building Blocks for a Brighter Future: Potential in Materials Science

The inherent donor-acceptor character of 2-Thiophenecarbonitrile, 5-hydroxy- makes it a promising candidate for the development of advanced organic materials with tailored electronic and optical properties.

Illuminating Possibilities: Components for Optoelectronic Devices

Thiophene-based conjugated polymers are at the forefront of research for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net The introduction of donor and acceptor groups onto the thiophene ring is a key strategy for tuning the HOMO and LUMO energy levels of the resulting polymers, thereby controlling their optoelectronic properties. The hydroxyl (donor) and nitrile (acceptor) groups in 2-Thiophenecarbonitrile, 5-hydroxy- provide this essential electronic push-pull system. Polymers incorporating this or similar units could exhibit desirable charge transport and light-emitting characteristics.

The Future of Electronics: Precursors for Organic Semiconductor Materials